molecular formula C13H10O3 B1296595 4'-Hydroxy-4-biphenylcarboxylic acid CAS No. 58574-03-1

4'-Hydroxy-4-biphenylcarboxylic acid

Cat. No. B1296595
CAS RN: 58574-03-1
M. Wt: 214.22 g/mol
InChI Key: JTGCXYYDAVPSFD-UHFFFAOYSA-N
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Description

4’-Hydroxy-4-biphenylcarboxylic acid is a chemical compound with the molecular formula C13H10O3 . It is used in various applications including as a reagent in chemical reactions .


Synthesis Analysis

The synthesis of 4’-Hydroxy-4-biphenylcarboxylic acid can be achieved from 4-hydroxybiphenyl as the starting material. The process involves several steps including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis. This results in an overall yield of 57.8% .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-4-biphenylcarboxylic acid consists of two benzene rings connected by a single bond, with a carboxylic acid (-COOH) group and a hydroxyl (-OH) group attached to the 4’ and 4 positions of the biphenyl core, respectively .


Physical And Chemical Properties Analysis

4’-Hydroxy-4-biphenylcarboxylic acid is a solid at room temperature. It has a molecular weight of 214.22 g/mol . The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, are influenced by its molecular structure, particularly the presence of the carboxylic acid and hydroxyl groups .

Scientific Research Applications

Polymer Science

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid (HBCA) is used in the synthesis of thermotropic copolyesters . These copolyesters are based on polyethylene terephthalate (PET) and HBCA .
  • Methods of Application : The copolyesters are obtained by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst . A set of copolymers containing 20–80 mol% of HBCA units was prepared .
  • Results or Outcomes : The copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance and formed nematic melts at 270 °C and higher . The mechanical characteristics of these liquid crystal (LC) copolyesters showed similar or better values than those of well-known LC polymers .

Diagnostics

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in diagnostic assay manufacturing and hematology .

Synthesis of Europium, Terbium Complexes

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the synthesis and characterization of europium and terbium complexes .

Organic Luminescent Materials

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the development of organic luminescent materials .

Liquid Crystal Materials

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the development of liquid crystal materials .

Farnesoid X Receptor Antagonists

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the development of farnesoid X receptor antagonists .

Synthesis of Ethyl 4’-hydroxy-4-biphenylcarboxylate

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the synthesis of Ethyl 4’-hydroxy-4-biphenylcarboxylate .

Synthesis of 4’-Octyl-4-biphenylcarboxylic Acid

  • Summary of the Application : 4’-Hydroxy-4-biphenylcarboxylic acid is used in the synthesis of 4’-Octyl-4-biphenylcarboxylic Acid .

Safety And Hazards

4’-Hydroxy-4-biphenylcarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGCXYYDAVPSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306717
Record name 4'-Hydroxy-4-biphenylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-4-biphenylcarboxylic acid

CAS RN

58574-03-1
Record name 58574-03-1
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Record name 4'-Hydroxy-4-biphenylcarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxy-4-biphenylcarboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of concentrated sulphuric acid (115 ml) and water (115 ml) was added dropwise to a stirred suspension of 4-cyano-4'-hydroxybiphenyl 39 (25.62 g, 131.4 mmol) in glacial acetic acid (400 ml). The mixture was heated under reflux for 48 hours, the cooled reaction mixture was then poured into water (600 ml) with stirring and the white precipitate filtered off. The aqueous filtrate was then washed with diethyl ether (4×70 ml); the combined extracts were then washed with water (50 ml), dried (MgSO4) filtered and evaporated to give a white solid, both crops of product were combined, dried thoroughly and recrystallised (glacial acetic acid) and dried in vacuo (P2O5, 0.30 mm Hg, 50° C., 5 hours).
Quantity
115 mL
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
25.62 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of compound 2 (27.00 g, 0.118 mol) and hydrobromic acid (48% w/v, 350 ml) in glacial acetic acid (600 ml) was heated under reflux for 6 h. The cooled solution was poured into an ice/water mixture (1 l) and the resulting white precipitate was filtered off and washed with water until acid-free. Recrystallisation from glacial acetic acid afforded white crystals which were dried over potassium hydroxide in vacuo.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Next, 18.7 g (0.060 mole) of the 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid thus obtained, 2.9 g (0.072 mole) of sodium hydroxide, 100.0 g of phenol, and 0.4 g of 5% palladium-carbon catalyst were charged into a 300-ml stainless steel autoclave. After the air within the autoclave was displaced with nitrogen gas, the reaction mixture was heated at 200° C. for 6 hours. After completion of the reaction, the reaction mixture was filtered to separate unreacted phenol therefrom. The filter cake was dissolved in 50 g of a 20% aqueous solution of sodium hydroxide, and the resulting solution was filtered again to recover the catalyst. In order to precipitate the desired product, the filtrate was brought to pH 1 by the addition of diluted hydrochloric acid. The crystals so formed were collected by filtration, washed with water, and then dried to obtain 11.7 g of 4'-hydroxybiphenyl-4-carboxylic acid in the form of white crystals. Liquid-chromatographic analysis revealed that this product had a purity of 93%, and the greater part of the impurities comprised 4-(4'-hydroxyphenyl)cyclohexanecarboxylic acid. On the basis of the amount of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid used, the yield of 4'-hydroxybiphenyl-4-carboxylic acid as corrected for its purity was 85%.
Name
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 300-ml stainless steel autoclave were charged 19.6 g (0.060 mole) of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid methyl ester, 2.9 g (0.072 mole) of sodium hydroxide, 21.3 g (0.18 mole) of α-methylstyrene, 0.4 g of 5% palladium-carbon catalyst, and 100 g of cumene. The reaction was conducted in the same manner as described in Example 1. The resulting reaction mixture was worked up in the same manner as described in Example 1 to obtain 11.6 g 4'-hydroxy-biphenyl-4-carboxylic acid in the form of white crystals. This product contained practically no impurities, and its yield as corrected for its purity was 90%.
Name
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid methyl ester
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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